molecular formula C9H17N5S B5934589 N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]piperidin-3-amine

N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]piperidin-3-amine

Cat. No.: B5934589
M. Wt: 227.33 g/mol
InChI Key: OWNZHSYETSPFGP-UHFFFAOYSA-N
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Description

N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]piperidin-3-amine is a chemical compound that features a triazole ring, a piperidine ring, and a sulfanyl group

Properties

IUPAC Name

N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5S/c1-2-8(6-10-3-1)11-4-5-15-9-12-7-13-14-9/h7-8,10-11H,1-6H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNZHSYETSPFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NCCSC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]piperidin-3-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and carbon disulfide, followed by oxidation.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the triazole ring.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling of the Triazole and Piperidine Rings: The final step involves coupling the triazole and piperidine rings through a nucleophilic substitution reaction, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The triazole ring can be reduced under suitable conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]piperidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]piperidin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazol-5-amine: A simpler triazole derivative with similar chemical properties.

    3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Another triazole derivative with different functional groups.

    N-Phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine: A triazole derivative with a phenylsulfonyl group.

Uniqueness

N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]piperidin-3-amine is unique due to the presence of both a triazole ring and a piperidine ring, which can confer distinct chemical and biological properties. The sulfanyl group adds further versatility, allowing for various chemical modifications and interactions.

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